CDK8-IN-18
Description
Properties
CAS No. |
1879980-97-8 |
|---|---|
Molecular Formula |
C18H17N5O |
Molecular Weight |
319.37 |
IUPAC Name |
N-Methyl-3-[(1-methyl-1H-indazol-5-yl)methyl]-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-19-18(24)12-4-5-15-14(9-12)16(22-21-15)8-11-3-6-17-13(7-11)10-20-23(17)2/h3-7,9-10H,8H2,1-2H3,(H,19,24)(H,21,22) |
InChI Key |
ZKGWDQMQMQRGLJ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(NN=C2CC3=CC4=C(N(C)N=C4)C=C3)C=C1)NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ZINC584617986; ZINC-584617986; ZINC 584617986; CDK8-IN-18; CDK8IN18; CDK8 IN 18; CDK8IN-18; CDK8 IN-18; CDK8-IN18; CDK8 IN18 |
Origin of Product |
United States |
Cdk8 in 18: a Specific Inhibitor of Cdk8
Based on available public domain literature and scientific databases, there is no specific information regarding the discovery, synthesis, mechanism of action, or structural analysis of a compound explicitly designated "CDK8-IN-18". This nomenclature typically signifies the 18th inhibitor in a series developed during a specific research program, the details of which may not have been published or may reside in proprietary databases.
Biochemical and Cellular Characterization of Cdk8 in 18
There is no publicly available data from in vitro kinase assays, cellular assays, or target engagement studies for a compound named "CDK8-IN-18". Therefore, its potency, selectivity profile, and effects on CDK8-mediated signaling pathways are unknown.
Pharmacokinetic Properties and in Vivo Efficacy of Cdk8 in 18
No information is available in the public scientific literature regarding the absorption, distribution, metabolism, and excretion (ADME) profile or the in vivo efficacy of a compound specifically named "CDK8-IN-18". Studies in preclinical models, which are essential to understanding a compound's potential, have not been published under this name. nih.gov
Role of Cdk8 in 18 in Overcoming Therapeutic Resistance
Prevention of Adaptive Drug Resistance Mechanisms
A crucial role of CDK8-IN-18 is its ability to prevent the development of adaptive drug resistance. nih.gov This is achieved by inhibiting the CDK8/19-mediated transcriptional reprogramming that cancer cells utilize to survive treatment. nih.gov When faced with therapeutic agents, such as those targeting the epidermal growth factor receptor (EGFR), cancer cells can undergo population-scale transcriptomic changes to bypass the drug's effects. mdpi.comnih.gov
Studies on breast and colon cancer cell lines have demonstrated that while treatment with EGFR inhibitors like gefitinib, erlotinib (B232), or cetuximab initially inhibits growth, resistant colonies eventually emerge and resume proliferation. mdpi.comnih.gov However, the addition of a CDK8/19 inhibitor like this compound consistently prevents this adaptive process, even when the inhibitor itself has minimal impact on cell growth. nih.govnih.gov This effect is not typically due to synergistic killing or the reversal of established resistance, but rather to the suppression of the transcriptional changes required for resistance to develop. mdpi.comnih.gov
Similarly, this compound has been shown to prevent the emergence of estrogen independence in estrogen receptor-positive (ER+) breast cancer cells during prolonged hormone deprivation. oncotarget.com It also suppresses the transcription of anti-apoptotic factors induced by DNA-damaging chemotherapy or radiation, thereby preventing a common paracrine-mediated resistance mechanism. nih.gov This broad ability to block transcriptional adaptation makes this compound a pleiotropic agent in preventing resistance to diverse classes of anticancer therapies. nih.gov
| Cancer Type | Cell Line | Targeted Therapy | Outcome with Targeted Therapy Alone | Outcome with Combination of Targeted Therapy + this compound | Reference |
|---|---|---|---|---|---|
| Breast Cancer | BT474, SKBR3 | Gefitinib, Erlotinib | Initial growth inhibition followed by development of resistant colonies | Sustained suppression of cell proliferation; development of resistance prevented | mdpi.comnih.gov |
| Colon Cancer | SW48 | Cetuximab | Initial growth inhibition followed by development of resistant colonies | Development of resistance prevented | mdpi.comnih.gov |
Sensitization to Targeted Therapies (e.g., EGFR, MEK, CDK4/6 Inhibitors)
Beyond preventing the development of resistance, this compound can sensitize cancer cells to various targeted therapies. By inhibiting CDK8/19, it can lower the threshold for a therapeutic response and, in some cases, overcome pre-existing or acquired resistance.
EGFR Inhibitors: While the primary effect of this compound in combination with EGFR inhibitors is the prevention of resistance, in some contexts, it can also sensitize cells. nih.govresearchgate.net For instance, in erlotinib-adapted breast cancer cells, the combination with a CDK8 inhibitor showed a better response than erlotinib alone, suggesting a partial reversal of resistance. nih.gov
MEK Inhibitors: CDK8/19 inhibition has been shown to prevent the emergence of resistance to MEK inhibitors, highlighting its potential in overcoming resistance in MAPK pathway-driven cancers. researchgate.net
CDK4/6 Inhibitors: In ER-positive breast cancer, a standard treatment involves the combination of hormonal therapy with CDK4/6 inhibitors like palbociclib. sc.edu However, resistance to CDK4/6 inhibitors can develop through various mechanisms. sc.edufrontiersin.org Preliminary data indicate that combining a CDK4/6 inhibitor with a CDK8/19 inhibitor like this compound can successfully prevent the emergence of this resistance, leading to a more profound and durable elimination of cancer cells. sc.edu This is thought to occur through the suppression of ER-regulated transcription of mitogenic factors that would otherwise drive resistance. sc.edu
Combination Therapy Strategies with this compound
The ability of this compound to modulate transcriptional responses and prevent adaptation makes it an ideal candidate for combination therapies, enhancing the efficacy of existing treatments.
In hormone-driven cancers, such as ER-positive breast cancer, this compound has demonstrated significant combinatorial benefits. CDK8 is a downstream mediator of the estrogen receptor, and its inhibition suppresses estrogen-induced transcription. oncotarget.com
Clinical studies are exploring CDK8 inhibitors in combination with aromatase inhibitors or the selective estrogen receptor degrader (SERD) fulvestrant (B1683766) for advanced ER-positive breast cancer. frontiersin.orgpatsnap.comnih.gov Research shows that this compound not only abrogates the mitogenic effect of estrogen but also potentiates the growth-inhibitory effects of fulvestrant. oncotarget.comnih.gov In xenograft models of ER-positive breast cancer, the combination of a CDK8 inhibitor and fulvestrant led to greater tumor growth suppression than either agent alone. oncotarget.comnih.gov This suggests that co-targeting ER directly with hormonal therapy and downstream signaling with this compound is a powerful strategy. nih.gov
This compound can potentiate the effects of conventional cytotoxic chemotherapies. Chemotherapy can induce a damage-response phenotype in cells, leading to the secretion of pro-survival and anti-apoptotic factors that contribute to drug resistance. frontiersin.org CDK8 inhibition can suppress this chemotherapy-induced paracrine signaling. nih.govfrontiersin.org
In ovarian clear cell carcinoma, for example, combining a CDK8/19 inhibitor with platinum-based chemotherapies or taxanes was highly effective at increasing cytotoxicity. mdpi.com This combination not only potentiated the drug-induced killing but also overcame intrinsic resistance to these chemotherapeutic agents. mdpi.com Similar combination benefits are anticipated with other DNA-damaging agents like doxorubicin (B1662922). google.com
This compound shows strong synergy with a range of other targeted small molecule inhibitors, overcoming resistance and enhancing therapeutic effects across different cancer types.
HER2 Inhibitors: In HER2-positive breast cancer, resistance to HER2-targeting drugs like lapatinib (B449) and trastuzumab is a major clinical challenge. nih.govpnas.org CDK8/19 inhibitors exhibit synergistic interactions with these agents, overcoming and preventing resistance in HER2-positive cell lines. nih.govpnas.org This synergy is partly mediated through the PI3K/AKT/mTOR pathway and involves the cooperative inhibition of STAT1 and STAT3 phosphorylation. nih.govpnas.org In xenograft models, the combination of a CDK8 inhibitor and lapatinib strongly suppressed tumor growth in both lapatinib-sensitive and lapatinib-resistant cancers. pnas.org
PI3K/AKT/mTOR Inhibitors: Adaptive resistance to inhibitors of the PI3K/AKT/mTOR pathway, such as everolimus (B549166) (mTORC1 inhibitor) and capivasertib (B1684468) (AKT inhibitor), often limits their clinical efficacy, particularly in triple-negative breast cancer (TNBC). pnas.orgfirstwordpharma.com Studies have shown that CDK8/19 inhibitors can prevent the development of in vivo resistance to these agents, suppressing the growth of primary tumors and their metastases. firstwordpharma.com The synergy between CDK8/19 inhibition and HER2-targeting drugs is also partially abrogated by PI3K inhibition, confirming the interplay between these pathways. pnas.org
| Combination Agent Class | Specific Agent(s) | Cancer Type | Key Research Finding | Reference |
|---|---|---|---|---|
| Hormonal Therapies | Fulvestrant, Aromatase Inhibitors | ER-Positive Breast Cancer | Potentiates growth inhibition and prevents the development of estrogen independence. | oncotarget.comfrontiersin.orgnih.gov |
| Chemotherapeutic Agents | Platinum-based drugs, Taxanes | Ovarian Clear Cell Carcinoma | Increases cytotoxicity and overcomes intrinsic chemoresistance. | mdpi.com |
| HER2 Inhibitors | Lapatinib, Trastuzumab | HER2-Positive Breast Cancer | Synergistic interaction overcomes and prevents resistance, mediated partly via the PI3K/AKT/mTOR pathway. | nih.govpnas.org |
| PI3K/AKT/mTOR Inhibitors | Everolimus, Capivasertib | Triple-Negative Breast Cancer | Prevents in vivo resistance to mTOR and AKT inhibitors, suppressing tumor growth and metastasis. | pnas.orgfirstwordpharma.com |
Cdk8 in 18 and Immune System Modulation
Impact on Innate Immune Responses
The innate immune system is the body's first line of defense, and its activity is tightly regulated at the transcriptional level, where CDK8 plays a significant role. CDK8/19 can either activate or repress immune response genes depending on the cellular context. mdpi.com For instance, upon stimulation of Toll-like receptors (TLRs), such as TLR9, CDK8 and CDK19 are recruited to the promoter regions of inflammatory genes where they cooperate with transcription factors like NF-κB and C/EBPβ to drive gene expression. mdpi.comaacrjournals.org
Furthermore, CDK8 is pivotal in the interferon (IFN) signaling pathway, a cornerstone of antiviral defense. frontiersin.org Upon stimulation with interferon-gamma (IFN-γ), CDK8 phosphorylates key transcription factors of the STAT family, including STAT1, STAT3, and STAT5. frontiersin.orgnih.gov This phosphorylation is critical for the transcriptional regulation of over 40% of all IFN-γ responsive genes, identifying CDK8 as a major regulator of these innate immune responses. frontiersin.org Inhibition of CDK8 can also modulate cytokine production in innate immune cells; for example, CDK8/19 inhibitors have been shown to increase the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in myeloid cells like macrophages and dendritic cells. nih.govsigmaaldrich.com
| Pathway/Cell Type | Effect of CDK8/19 Inhibition | Key Transcription Factors Involved |
| TLR9 Signaling | Decreased expression of specific inflammatory genes | NF-κB, C/EBPβ |
| IFN-γ Signaling | Suppression of IFN-responsive gene activation | STAT1, STAT3, STAT5 |
| Myeloid Cells | Enhanced production of anti-inflammatory IL-10 | AP-1 (c-Jun) |
| TNF-α Signaling | Suppression of newly induced NF-κB target genes | NF-κB |
This table summarizes the effects of CDK8/19 inhibition on various aspects of the innate immune response based on published research findings.
Enhancement of Natural Killer (NK) Cell Activity
Natural Killer (NK) cells are critical components of the innate immune system, renowned for their ability to eliminate cancerous and virally infected cells. The cytotoxic activity of NK cells is modulated by CDK8. mdpi.com Research demonstrates that CDK8 acts as a negative regulator of NK cell function. oncotarget.com
The mechanism involves the phosphorylation of the transcription factor STAT1 at a specific serine residue (Ser727). oncotarget.com CDK8-mediated phosphorylation of STAT1 S727 inhibits the cytolytic activity of NK cells. oncotarget.com Consequently, inhibiting CDK8/19 with small molecules prevents this phosphorylation event. oncotarget.com This leads to an increase in the production of essential cytolytic molecules, namely perforin (B1180081) and granzyme B (GZMB). frontiersin.orgoncotarget.com The functional outcome of this enhanced molecular arsenal (B13267) is a significant boost in the ability of NK cells to lyse target cells, including primary leukemia cells. frontiersin.orgoncotarget.com Studies where the gene for CDK8 was specifically deleted in NK cells confirmed these findings, showing that the loss of CDK8 results in improved tumor surveillance in several in vivo models. frontiersin.orgnih.gov
Regulation of Inflammatory Gene Expression and Cytokine Production
CDK8/19 are key regulators of transcriptional programs that control inflammation. frontiersin.org The inhibition of these kinases can profoundly alter the expression of inflammatory genes and the production of cytokines. During an immune response triggered by TLR stimulation, CDK8/19 positively regulates the transcription of genes encoding inflammatory cytokines and chemokines, such as IL8, CCL2, and PTX3. aacrjournals.org However, CDK8/19 also acts as a negative regulator of the anti-inflammatory cytokine IL10 in activated myeloid cells; its inhibition, therefore, enhances IL-10 production. sigmaaldrich.com
In response to pro-inflammatory stimuli like Tumor Necrosis Factor-α (TNF-α), CDK8/19 potentiates the activity of the master inflammatory transcription factor NF-κB, driving the expression of genes like IL8, CXCL1, and CXCL2. frontiersin.org Inhibition of CDK8/19 selectively suppresses this newly induced transcription without affecting the basal expression of the same genes. This selective action highlights a role for CDK8/19 in mediating transcriptional reprogramming during an inflammatory response. Furthermore, certain CDK8/19 inhibitors, such as Senexin A, have been found to block the production of tumor-promoting cytokines induced by chemotherapy, thereby reversing paracrine effects that can lead to treatment resistance. frontiersin.org
| Regulated Gene/Cytokine | Context of Regulation | Effect of CDK8/19 Inhibition |
| IL8, CXCL1, CXCL2 | TNF-α induced NF-κB activation | Suppression of induced expression frontiersin.org |
| IL10 | Innate immune activation (myeloid cells) | Enhanced production sigmaaldrich.com |
| CCL2, PTX3 | TLR9 stimulation | Suppression of expression aacrjournals.org |
| IFN-γ responsive genes | IFN-γ stimulation | Suppression of activation frontiersin.org |
This table details the regulatory effect of CDK8/19 inhibition on key inflammatory genes and cytokines under specific stimulation conditions.
Potential in Immunotherapy Combinations
The ability of CDK8/19 inhibitors to enhance innate immune functions, particularly NK cell activity, makes them promising candidates for combination with other cancer immunotherapies that primarily target the adaptive immune system. oncotarget.com Research has shown that combining a CDK8/19 inhibitor like BI-1347 with an anti-PD-1 antibody, a type of immune checkpoint inhibitor, leads to significantly greater anti-tumor efficacy than either agent alone in a colon cancer model. oncotarget.com
Another successful combination strategy involves pairing CDK8/19 inhibitors with SMAC mimetics. oncotarget.com In a breast cancer model, the combination of the CDK8/19 inhibitor BI-1347 with the SMAC mimetic BI-8382 resulted in increased survival. oncotarget.com This enhanced effect was linked to an increase in the number of NK cells infiltrating the tumor. The underlying principle of these combinations is that by augmenting the activity of innate immune cells like NK cells, CDK8/19 inhibitors can create a more immunologically active tumor microenvironment, thereby potentiating the effects of therapies designed to activate T-cell-mediated anti-tumor immunity. oncotarget.com These findings suggest that the therapeutic benefit of CDK8/19 inhibition in oncology may be realized most effectively as part of a combinatorial immunotherapy regimen. frontiersin.org
| CDK8/19 Inhibitor | Combination Partner | Therapeutic Outcome | Mechanism |
| BI-1347 | Anti-PD-1 Antibody | Significantly increased tumor growth inhibition oncotarget.com | Potentiation of adaptive immune response |
| BI-1347 | SMAC mimetic (BI-8382) | Increased survival in a breast cancer model oncotarget.com | Augmentation of NK cell degranulation enzymes and infiltration |
This table summarizes key findings from preclinical studies combining CDK8/19 inhibitors with other immunotherapy agents.
Methodological Approaches in Cdk8 in 18 Research
Genetic Manipulation Techniques
Genetic tools are fundamental to dissecting the specific contributions of CDK8 and its paralog CDK19 to cellular function. By selectively removing or reducing the expression of these kinases, researchers can observe the resulting phenotypic and molecular changes.
CRISPR/Cas9-mediated gene knockout and short hairpin RNA (shRNA)-mediated knockdown are powerful techniques to ablate or reduce CDK8 expression, respectively. These approaches have been instrumental in validating CDK8 as a therapeutic target and understanding its biological roles.
Studies in various cancer cell lines have demonstrated that eliminating CDK8 can have significant effects. For instance, in ER-positive breast cancer cells, both CRISPR/Cas9 knockout and shRNA knockdown of CDK8 were shown to suppress estrogen-induced transcription. oncotarget.comnih.gov This effect was achieved downstream of the estrogen receptor, indicating CDK8's crucial role in mediating this signaling pathway. nih.gov In these studies, the genetic removal of CDK8 rendered cells unable to induce the GREB1 gene in response to estradiol (B170435) and nullified the inhibitory effect of CDK8/19 inhibitors like Senexin A on this process. oncotarget.comnih.gov
Similarly, in hepatocellular carcinoma models, CRISPR/Cas9-mediated disruption of Cdk8 confirmed its requirement for cell transformation. biorxiv.org While cells could proliferate without CDK8, they failed to form colonies in soft agar, a hallmark of tumorigenicity. biorxiv.org Genome-scale CRISPR-Cas9 screens have also been employed to identify genes that sensitize cancer cells to other therapies. One such screen in RAS-mutant neuroblastoma identified the loss of CDK8 or its binding partner CCNC as a factor that enhances sensitivity to MEK inhibitors. nih.gov
Conversely, some studies show that CDK8 knockdown has minimal impact on cell proliferation in certain contexts. In several colon cancer cell lines, inducible shRNA expression to knock down CDK8 had no effect on cell growth or colony formation, contrasting with the effects of chemical inhibitors. nih.gov This highlights the context-dependent nature of CDK8 function and the importance of using multiple methodologies.
| Technique | Cell/Model System | Key Findings | Reference |
|---|---|---|---|
| CRISPR/Cas9 Knockout & shRNA Knockdown | BT474 ER-positive breast cancer cells | Suppressed estrogen-induced transcription of genes like GREB1. | oncotarget.comnih.gov |
| CRISPR/Cas9 Knockout | HEK293 cells | Generated CDK8 single-knockout and CDK8/CDK19 double-knockout cells to study the target selectivity of inhibitors. | aacrjournals.org |
| CRISPR/Cas9 Knockout | BMEL and HepG2 hepatocellular carcinoma cells | Confirmed CDK8 is required for oncogene-induced cell transformation. | biorxiv.org |
| shRNA Knockdown | MDA-MB-231 breast cancer cells | Inhibited breast cancer cell viability and migration. | spandidos-publications.com |
| shRNA Knockdown | AN3 CA endometrial cancer cells | Increased tumorigenic properties like foci formation and expression of lipogenic genes, suggesting a tumor-suppressive role in this context. | nih.gov |
| shRNA Knockdown | Colon cancer cells | Had no significant effect on cell proliferation, unlike some CDK8/19 inhibitors. | nih.gov |
High-Throughput Omics Analyses
Omics technologies provide a global view of the molecular landscape, enabling researchers to understand the widespread effects of CDK8 activity and inhibition on gene expression (transcriptomics) and protein phosphorylation (proteomics).
Transcriptomic analyses, using both microarray and RNA sequencing (RNA-seq) platforms, have been essential for mapping the gene expression programs regulated by CDK8. frontiersin.org These studies often compare the transcriptomes of cells before and after treatment with a CDK8 inhibitor or following genetic knockout of CDK8.
In ER-positive breast cancer, microarray analysis revealed that CDK8 inhibition attenuates the effect of estrogen on a global scale, affecting most ER-regulated genes. nih.gov RNA-seq analysis in neuroblastoma cells showed that knockout of CDK8 or CCNC antagonized the transcriptional signature induced by MEK inhibition, preventing the compensatory upregulation of pro-growth genes. nih.gov This provides a mechanistic basis for the observed synergy between CDK8 and MEK inhibitors.
Detailed transcriptomic analyses using isogenic HEK293 cells (wild-type, CDK8-KO, CDK19-KO, and double-knockout) demonstrated that CDK8 and CDK19 have largely overlapping functions as positive regulators of transcription, particularly for signal-induced genes. aacrjournals.orgoup.comoup.com Inhibition of CDK8/19 with Senexin B had a much greater effect on the number of affected genes in cells stimulated with TNF-alpha, underscoring the role of Mediator kinases in transcriptional reprogramming in response to external signals. aacrjournals.org Similarly, a detailed analysis in human embryonic kidney 293 cells showed that CDK8/19 inhibition reduced the induction of genes responsive to serum, NFκB, or protein kinase C (PKC) agonists. sc.edunih.gov
| Technique | Cell/Model System | Condition | Key Findings | Reference |
|---|---|---|---|---|
| Microarray | ER-positive breast cancer cells | Estrogen stimulation with/without CDK8/19 inhibitor | CDK8 inhibition globally attenuated the expression of most estrogen-regulated genes. | nih.gov |
| RNA-seq | SK-N-AS neuroblastoma cells | CDK8 knockout with/without MEK inhibitor | CDK8 loss antagonized the transcriptional adaptation to MEK inhibition, downregulating cell cycle genes. | nih.gov |
| RNA-seq | HEK293 cells (WT, KO) | TNF-alpha stimulation with/without Senexin B | CDK8/19 primarily act as positive regulators of signal-induced transcription. | aacrjournals.org |
| RNA-seq | Hepatocellular carcinoma model cells | Oncogenic Ras expression with/without Cdk8/19 knockout | Disruption of either kinase had only minor effects on the transcriptome, affecting ~30 genes. | biorxiv.org |
While transcriptomics reveals changes in gene expression, proteomics and phosphoproteomics identify downstream effects on protein levels and phosphorylation events, which are direct consequences of kinase activity. These methods are crucial for identifying CDK8 substrates and understanding its signaling networks.
A comprehensive analysis in human cells combined genetic modifications with selective inhibitors to detail the proteomic and phosphoproteomic effects of CDK8/19. oup.comoup.comnih.gov This work confirmed that CDK8 and CDK19 have the same qualitative effects on protein phosphorylation. oup.comoup.comnih.gov A key finding from phosphoproteomic studies is the consistent phosphorylation of the STAT1 transcription factor at serine 727 (S727) by CDK8, which is often used as a pharmacodynamic marker for inhibitor activity. nih.govaacrjournals.org Other identified substrates include STAT3 and STAT5. nih.gov
Comparative phosphoproteomics between different cell lines (e.g., HCT116 and 293 cells) has helped identify a core set of phosphorylation events consistently affected by Mediator kinase inhibition, including sites on proteins like MED14, RREB1, and TP53BP1. oup.com In the fungus Candida albicans, phosphoproteomic analysis identified protein components of the Mediator complex itself as substrates for its intrinsic kinase, Cdk8, highlighting autoregulatory mechanisms. asm.org
Molecular and Cellular Assays
To directly measure the enzymatic function of CDK8 and the effect of inhibitors, researchers rely on a variety of molecular and cellular assays.
Kinase activity assays are biochemical tests designed to measure the rate at which a kinase transfers a phosphate (B84403) group (typically from ATP) to a substrate. These assays are central to discovering and characterizing kinase inhibitors.
In vitro kinase assays often use purified, recombinant CDK8/Cyclin C complex and a specific substrate. reactionbiology.combiorxiv.org The substrate can be a peptide, such as the RBER-CHKtide, or a full-length protein known to be phosphorylated by CDK8, like the transactivation domain of STAT1. reactionbiology.compnas.org The transfer of a radiolabeled phosphate from [γ-³³P]ATP or [γ-³²P]ATP to the substrate is then quantified. reactionbiology.compnas.org For example, radioactive kinase assays were used to demonstrate that the inclusion of MED12 in the CDK8/Cyclin C complex leads to a pronounced stimulation of its kinase activity toward a STAT1 substrate. pnas.org
Non-radioactive methods are also common. The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a fluorescent tracer to the kinase, which can be displaced by a competing inhibitor. Other formats, like the ADP-Glo™ Kinase Assay, measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. These high-throughput formats are ideal for screening large compound libraries to identify novel CDK8 inhibitors. chemmethod.com
| Assay Type | Kinase Source | Substrate | Detection Method | Reference |
|---|---|---|---|---|
| Radioactive Kinase Assay (³³P) | Recombinant human CDK8/CycC | RBER-CHKtide | Quantification of ³³P-labeled peptide. | reactionbiology.com |
| Radioactive Kinase Assay (³²P) | Recombinant ternary CDK8/CycC/MED12 complex | STAT1 Transactivation Domain | Autoradiography to detect phosphorylated STAT1. | pnas.org |
| In Vitro Kinase Assay | Recombinant CDK8 module | GST-tagged TP53BP1 or RIF1 fragments | Detection of phosphorylation, which is reduced by alanine (B10760859) mutations at target sites. | researchgate.net |
| LanthaScreen™ Eu Kinase Binding Assay | Recombinant CDK8/CycC | Kinase Tracer 236 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). | chemmethod.com |
Reporter Gene Assays for Pathway Activity
Reporter gene assays are instrumental in elucidating the functional consequences of CDK8 inhibition on specific signaling pathways. These assays typically involve the use of a plasmid containing a reporter gene (such as luciferase or β-galactosidase) under the control of a promoter with response elements for a particular transcription factor. Changes in reporter gene expression following treatment with a CDK8 inhibitor reflect the modulation of the corresponding pathway's activity.
In the context of CDK8 research, reporter gene assays have been pivotal in confirming its role in pathways like the Wnt/β-catenin and p53 signaling cascades. nih.govnih.govelifesciences.org For instance, studies have utilized WNT-dependent reporters to demonstrate that CDK8 inhibitors can potently suppress Wnt signaling in colorectal cancer cell lines. elifesciences.org This is achieved by measuring the activity of a reporter driven by a promoter containing TCF/LEF binding sites, which are activated by β-catenin. nih.gov A decrease in reporter activity upon inhibitor treatment indicates a disruption in this oncogenic pathway. nih.gov
Similarly, to investigate the influence of CDK8 on the p53 tumor suppressor pathway, researchers have employed reporter constructs with promoters of p53 target genes like p21 and Hdm2. nih.gov Co-transfection of these reporters with p53 and CDK8/cyclin C expression vectors has shown that CDK8 can enhance the transcriptional activity of p53, leading to increased reporter gene expression. nih.gov This suggests a positive regulatory role for CDK8 in the p53 pathway under certain cellular conditions. nih.gov
| Pathway | Reporter System | Typical Finding with CDK8 Inhibition | Reference |
| Wnt/β-catenin | TCF/LEF-luciferase | Decreased luciferase activity | nih.govelifesciences.org |
| p53 | p21/Hdm2 promoter-luciferase | Decreased p53-mediated reporter activation | nih.gov |
| Serum Response | SRF-luciferase | Modulation of serum response element activity | nih.gov |
Cell Viability, Proliferation, and Colony Formation Assays
A fundamental aspect of characterizing any potential anti-cancer agent is to assess its impact on cancer cell survival and growth. A battery of in vitro assays is routinely employed for this purpose.
Cell Viability and Proliferation Assays , such as the MTT, CellTiter-Glo, and AlamarBlue assays, measure the metabolic activity of cells, which serves as an indicator of cell viability. aacrjournals.orgaacrjournals.org Treatment of various cancer cell lines with CDK8 inhibitors has been shown to decrease cell viability and inhibit proliferation. aacrjournals.orgpamgene.com For example, CDK8/19 inhibitors have demonstrated anti-proliferative effects in prostate cancer cells. pamgene.comoncotarget.com The choice of assay can depend on the cell type and experimental context. For instance, in studies involving primary acute myeloid leukemia (AML) cells, viability is often determined by flow cytometry using Annexin V and propidium (B1200493) iodide staining to distinguish between live, apoptotic, and necrotic cells. aacrjournals.org
Colony Formation Assays assess the ability of a single cell to undergo sufficient divisions to form a colony. This assay provides insight into the long-term proliferative capacity and self-renewal ability of cancer cells. Inhibition of CDK8 has been shown to reduce the number and size of colonies formed by various cancer cells, including breast and colon cancer. pnas.orgnih.gov This suggests that CDK8 activity is important for sustained cancer cell growth. medicamentos-innovadores.org However, in some contexts, the effects of CDK8 inhibition on colony formation can be cell-line dependent, with some lines showing minimal changes. nih.gov
| Assay Type | Principle | Common Finding with CDK8 Inhibition | Cell Lines Studied | Reference |
| MTT Assay | Measures metabolic activity (mitochondrial reductase) | Decreased cell viability | PC3, DU145, MDA-MB-231 | aacrjournals.orgsemanticscholar.orgspandidos-publications.com |
| CellTiter-Glo | Measures ATP levels | Decreased cell viability | Various cancer cell lines | aacrjournals.org |
| AlamarBlue | Measures metabolic activity (redox indicator) | Decreased cell proliferation | Various cancer cell lines | aacrjournals.org |
| Annexin V/PI Staining | Detects apoptosis and necrosis via flow cytometry | No significant change in viability in some primary AML cells | Primary AML cells, HL-60 | aacrjournals.org |
| Colony Formation | Measures ability of single cells to form colonies | Reduced number and size of colonies | HCT116, SW480, MDA-MB-231, MCF-7 | pnas.orgnih.gov |
Migration and Invasion Assays
The metastatic spread of cancer cells is a major cause of mortality. Therefore, evaluating the effect of potential therapeutic agents on cell migration and invasion is crucial.
Wound Healing (or Scratch) Assays are a straightforward method to study directional cell migration in vitro. A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the wound is monitored over time. Treatment with CDK8 inhibitors has been shown to impede wound closure in cell lines such as A549 lung cancer cells and DU145 prostate cancer cells, indicating an inhibition of cell migration. pamgene.comijbs.com
Transwell Migration and Invasion Assays (Boyden Chamber Assays) provide a more quantitative measure of cell motility. aacrjournals.org In a migration assay, cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. Invasion assays are similar, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which cells must degrade and penetrate. Inhibition of CDK8 has been demonstrated to significantly reduce the number of migrated and invaded cells in various cancer types, including prostate, breast, and papillary thyroid carcinoma. aacrjournals.orgnih.govijbs.come-century.us These findings suggest that CDK8 plays a role in promoting the metastatic potential of cancer cells. ijbs.com
| Assay Type | Principle | Common Finding with CDK8 Inhibition | Cell Lines Studied | Reference |
| Wound Healing Assay | Measures collective cell migration to close a "wound" | Reduced wound closure rate | A549, DU145, PC3, MDA-MB-231 | pamgene.comspandidos-publications.comijbs.com |
| Transwell Migration | Quantifies cell movement through a porous membrane | Decreased number of migrated cells | PC-3, DU-145, KLE, A549 | aacrjournals.orgijbs.comnih.gov |
| Transwell Invasion | Quantifies cell movement through an ECM-coated membrane | Decreased number of invaded cells | PC-3, DU-145 | aacrjournals.orgsemanticscholar.org |
Cell Cycle Analysis
CDKs are canonical regulators of the cell cycle, and while CDK8 is not essential for cell cycle progression, its inhibition can have significant effects on cell cycle distribution. nih.govbiorxiv.org Cell cycle analysis is typically performed using flow cytometry, where cells are stained with a DNA-binding dye (like propidium iodide) to quantify the DNA content and determine the percentage of cells in each phase (G0/G1, S, and G2/M).
Studies have shown that CDK8 inhibition can lead to distinct cell cycle alterations depending on the cancer cell type. In some breast cancer cell lines, knockdown of CDK8 resulted in cell cycle arrest at the G0/G1 phase. nih.gov In contrast, in certain prostate cancer cells, treatment with CDK8/19 inhibitors led to a decrease in the G1 phase population and an increase in the S phase population, suggesting a premature and aberrant entry into S phase. oncotarget.com This aberrant G1/S transition was associated with increased expression of positive regulators like CDC25A and cyclin E1, and decreased expression of negative regulators like p21 and p27. oncotarget.com These findings highlight the context-dependent role of CDK8 in maintaining proper cell cycle control.
| Cell Line | Effect of CDK8 Inhibition/Knockdown | Observed Molecular Changes | Reference |
| MDA-MB-231, MCF-7 | G0/G1 phase arrest | Not specified | nih.gov |
| VCaP | Decreased G1 phase, increased S phase (premature G1/S transition) | Increased Cdc6, p-MCM2, c-Myc; Decreased p21 | oncotarget.com |
| LNCaP, 22Rv1 | Less obvious changes in cell cycle profile | Not specified | oncotarget.com |
| Drosophila S2 cells | Promoted cell proliferation (enhanced S phase and mitosis entry) | Upregulation of E2F1 target genes | biorxiv.org |
Co-immunoprecipitation and Western Blotting for Protein Interactions and Phosphorylation
Co-immunoprecipitation (Co-IP) is a cornerstone technique for identifying and validating protein-protein interactions in their native state within a cell. cmpcollege.ac.inpharmiweb.com This method involves using an antibody to capture a specific protein (the "bait"), which in turn pulls down any proteins it is interacting with (the "prey"). pharmiweb.com These interacting partners can then be identified by Western blotting. In CDK8 research, Co-IP has been essential for confirming the interaction of CDK8 with its binding partner Cyclin C and with other components of the Mediator complex, such as MED12 and MED13. frontiersin.orgnih.govresearchgate.net It has also been used to demonstrate interactions between CDK8 and various transcription factors. nih.gov
Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of CDK8-IN-18 research, it is indispensable for several purposes:
Confirming Knockdown or Overexpression: After genetic manipulation (e.g., using siRNA or plasmids), Western blotting verifies the intended change in CDK8 protein levels. nih.govspandidos-publications.com
Assessing Downstream Protein Levels: It is used to measure changes in the expression of proteins in pathways regulated by CDK8. For example, inhibition of CDK8 can lead to decreased levels of β-catenin or changes in the expression of epithelial-mesenchymal transition (EMT) markers. acs.orgmdpi.com
Detecting Phosphorylation Status: A crucial application is to monitor the kinase activity of CDK8 by detecting the phosphorylation of its substrates. Antibodies specific to the phosphorylated form of a protein are used. For instance, a well-established biomarker for CDK8 activity is the phosphorylation of STAT1 at serine 727 (p-STAT1 S727). nih.govacs.org Inhibition of CDK8 leads to a measurable decrease in this phosphorylation signal. nih.govmdpi.com Similarly, CDK8's role in the TGF-β pathway can be assessed by examining the phosphorylation of Smad proteins. acs.org
| Technique | Application in CDK8 Research | Key Findings | Reference |
| Co-immunoprecipitation | Studying protein-protein interactions | CDK8 interacts with Cyclin C, MED12, MED13, and transcription factors. | frontiersin.orgnih.govresearchgate.net |
| Western Blotting | Detecting protein expression and phosphorylation | Confirmed CDK8 knockdown; showed decreased β-catenin and p-STAT1 (S727) upon CDK8 inhibition. | nih.govnih.govmdpi.com |
Structural Biology and Computational Approaches
Protein Crystallography of CDK8-Inhibitor Complexes
X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about proteins and their interactions with other molecules, such as inhibitors. Determining the crystal structure of CDK8 in complex with an inhibitor is invaluable for understanding the precise molecular interactions that govern inhibitor binding and selectivity.
The crystal structure of the human CDK8/Cyclin C complex has been solved in the presence of various inhibitors. acs.orgrcsb.orgpnas.orgnih.gov These structures reveal key features of the ATP-binding pocket and highlight how different chemical scaffolds can achieve potent and selective inhibition. For example, analysis of these complex structures shows hydrogen bond interactions with the hinge region residue Ala100 and interactions with the catalytic lysine (B10760008) (Lys52). acs.org
This structural information is critical for structure-based drug design. It allows medicinal chemists to visualize how a compound like this compound fits into the active site, identify key binding interactions, and rationally design modifications to improve properties such as potency, selectivity, and pharmacokinetic profiles. For instance, observing that an inhibitor induces a specific conformation of the protein, such as the DFG-out conformation (or DMG-out in CDK8), can guide the development of other inhibitors that stabilize this inactive state. nih.gov The alignment of different inhibitor-bound structures can reveal subtle but important differences in binding modes and protein conformation, providing a roadmap for further optimization. acs.org
| PDB ID | Complex | Resolution (Å) | Key Structural Insights | Reference |
| 6QTG | Human CDK8/CycC with BI-1347 | 2.70 | Details of a specific inhibitor binding mode. | rcsb.org |
| Not Specified | Human CDK8/CycC with Sorafenib | 2.2 | Revealed unique CycC recognition helix; inhibitor induces DMG-out conformation. | nih.gov |
| Not Specified | Human CDK8/CycC with compound 6 | Not Specified | H-bond with Ala100, interaction with Lys52. | acs.org |
| Not Specified | Human CDK8/CycC with compound 25 | Not Specified | Provided basis for structure-based optimization. | acs.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become an indispensable tool in the study of CDK8, providing insights into its dynamic behavior and interactions with ligands that are not apparent from static crystal structures. biorxiv.org These computational techniques allow researchers to observe the conformational changes of the CDK8/CycC complex and understand the energetic principles governing ligand binding. nih.gov
All-atom MD simulations have been employed to investigate the dynamics of the CDK8-CycC system both in its unbound (apo) state and when bound to various inhibitors. nih.gov These simulations have revealed that specific regions of the CDK8 protein are significantly stabilized upon ligand binding. nih.gov Furthermore, MD studies have underscored the critical role of Cyclin C (CycC) in maintaining the structural integrity and stability of CDK8. nih.govmdpi.com The presence of CycC is crucial for facilitating key interactions that stabilize the binding modes of different ligands. nih.gov In the absence of CycC, simulations show that the αC helix of CDK8 adopts an "αC-out" conformation, leading to the collapse of the allosteric binding site and preventing the binding of type II inhibitors. biorxiv.orgnih.gov
The flexibility of the CDK8 protein, particularly the activation loop, has been another key area of investigation using MD simulations. biorxiv.orgnih.gov Interestingly, the motion of the activation loop does not appear to significantly influence the binding of either type I or type II ligands. biorxiv.org However, the binding of ligands can have a notable impact on the dynamics of other regions. For example, type I ligands have been observed to reduce the motion of the C-terminal tail through strong cation-π interactions. biorxiv.org
Gaussian accelerated Molecular Dynamics (GaMD) simulations have been used to enhance conformational sampling and study the interactions of CDK8-CycC with other proteins like MTBP and Med12. biorxiv.org These simulations suggest that the binding of these accessory proteins stabilizes regions of CDK8, including the T-loop. biorxiv.org
Virtual Screening and Ligand Docking
Virtual screening (VS) and ligand docking are powerful computational methodologies that have been instrumental in the discovery and optimization of CDK8 inhibitors. nih.gov These techniques allow for the rapid screening of large chemical libraries to identify potential hit compounds that can bind to the CDK8 active site. nih.govacs.org
Structure-based virtual screening (SBVS) campaigns typically begin with the crystal structure of CDK8, often in complex with a known ligand. acs.org The protein structure is prepared by adding hydrogen atoms and assigning charges, and a docking grid is generated around the ATP-binding site. acs.org Large compound libraries, sometimes containing millions of molecules, are then docked into this defined binding site. nih.govacs.org The docking poses of the molecules are scored and ranked based on their predicted binding affinity and interactions with key residues in the binding pocket. acs.org
These computational approaches have successfully identified novel CDK8 inhibitors. acs.orgchemmethod.com For example, a SBVS campaign that docked 1.6 million molecules led to the identification of the potent CDK8 inhibitor, P162-0948. acs.org Molecular docking studies can also elucidate the key protein-ligand interactions that are crucial for inhibitory activity. acs.org For instance, the ability of a ligand to occupy the hydrophobic back pocket of the CDK8 binding site is a feature of potent Type II inhibitors. acs.org
Pharmacophore modeling is another virtual screening technique that has been applied to CDK8 inhibitor discovery. nih.gov This method uses the three-dimensional arrangement of chemical features common to known active molecules to search for new compounds with similar properties. nih.gov This approach, often used in combination with molecular docking, serves as an effective filter to select promising candidates from large databases. nih.gov
Furthermore, virtual screening protocols have been developed that incorporate more advanced techniques like molecular dynamics simulations and free-energy calculations to improve the accuracy of hit identification. researchgate.netbiorxiv.org These methods can account for protein flexibility, which is often a limitation of traditional rigid-receptor docking. nih.gov By analyzing the binding thermodynamics of known ligands, researchers can extract key binding information to guide the virtual screening process for new chemical scaffolds. researchgate.netbiorxiv.org
In Vivo Model Systems
Murine Xenograft Models
Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, have been a cornerstone for evaluating the in vivo efficacy of CDK8 inhibitors. These models have been utilized across various cancer types, including acute myeloid leukemia (AML), colorectal cancer, and prostate cancer.
In AML, the CDK8 inhibitor SEL120-34A demonstrated significant antitumor activity in xenograft models using KG-1 and MV4-11 cell lines. oncotarget.com Treatment with SEL120-34A led to a complete arrest of tumor growth in the KG-1 model and a reduction in tumor volume in the MV4-11 model, achieved at doses that were well-tolerated by the animals. oncotarget.com
For colorectal cancer, several studies have assessed CDK8/19 inhibitors. In xenograft models using COLO205 and SW620 cells, a CDK8/19 inhibitor showed tumor growth inhibition. elifesciences.org Similarly, in a VCaP prostate cancer xenograft model, the CDK8/19 inhibitor T-474 exhibited potent antitumor activity. oncotarget.com Western blot analysis of tumors from these treated mice confirmed on-target activity, showing a reduction in the phosphorylation of STAT1. oncotarget.com
Furthermore, CDK8/19 inhibitors have been shown to enhance the activity of immune cells in tumor models. The inhibitor BI-1347 increased the response rate and survival of mice with melanoma and breast cancer xenografts. aacrjournals.org This effect was linked to the promotion of NK-cell function. aacrjournals.org
Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs) have provided invaluable insights into the physiological and pathological roles of CDK8 in vivo. mdpi.comresearchgate.net These models allow for the study of gene function in a more contextually relevant manner than xenografts, particularly for understanding developmental processes and the impact of genetic alterations in specific tissues. mdpi.com
Constitutive knockout of the Cdk8 gene in mice results in embryonic lethality, highlighting its essential role in development. mdpi.com To circumvent this, conditional knockout models have been generated. For instance, mice with a conditional deletion of Cdk8 in the intestinal epithelium (using Villin-Cre) were created to study its role in colon cancer. mdpi.com In an ApcMin colon cancer model, the deletion of Cdk8 surprisingly enhanced tumorigenesis. mdpi.com
Researchers have also generated a suite of GEMMs to investigate the consequences of deleting Cdk8 and its paralog, Cdk19, in the intestinal epithelium. jci.org These models revealed that the combined loss of CDK8 and CDK19 led to a severe depletion of the secretory cell lineage in the intestine. jci.org
Furthermore, transgenic mice have been developed to study the kinase-independent functions of CDK8. researchgate.netcyberleninka.ru These models express a kinase-dead version of CDK8 (CDK8 D173A). researchgate.netcyberleninka.ru The generation of such models is crucial for dissecting the different mechanisms by which CDK8 regulates gene expression, distinguishing between its catalytic and scaffolding roles within the Mediator complex. researchgate.netcyberleninka.ru
Future Directions and Translational Perspectives for Cdk8 Inhibition
Elucidating Context-Dependent Functions and Dual Roles of CDK8
Cyclin-dependent kinase 8 (CDK8) is a multifaceted regulator of gene expression, acting as a key component of the Mediator complex. frontiersin.orgfrontiersin.orgfrontiersin.org This complex serves as a bridge between transcription factors and RNA polymerase II, placing CDK8 at a critical juncture of transcriptional control. frontiersin.orgresearchgate.net However, the function of CDK8 is not uniform across all cellular contexts; it exhibits a dual role, capable of both promoting and suppressing gene expression. frontiersin.orgfrontiersin.org This context-dependent activity is a crucial area of ongoing research, as it directly impacts the therapeutic application of CDK8 inhibitors. patsnap.comnih.gov
The dual functionality of CDK8 is evident in its differential effects on various signaling pathways and transcription factors. For instance, CDK8 can act as a coactivator in some pathways, such as the p53 transcriptional program, while functioning as a repressor in others. frontiersin.orgfrontiersin.org Its role can also vary depending on the specific phase of transcription. frontiersin.org This complexity is further highlighted by the observation that CDK8 can either activate or inhibit gene expression depending on the specific cellular environment. researchgate.net The molecular basis for this duality is not yet fully understood but is thought to involve interactions with different sets of proteins and the phosphorylation of a diverse range of substrates. researchgate.netnih.gov
In the context of cancer, CDK8 has been identified as both an oncogene and a tumor suppressor, depending on the tumor type and the specific molecular background. frontiersin.orgfrontiersin.orgnih.gov For example, in colorectal cancer, CDK8 has been shown to have proto-oncogenic effects by enhancing the transcriptional activity of β-catenin. mdpi.com Conversely, in other models, it has demonstrated tumor-suppressive functions. mdpi.com This highlights the necessity of carefully selecting patient populations for CDK8-targeted therapies. patsnap.com
Furthermore, the activity of CDK8 is not limited to its association with the Mediator complex. Evidence suggests that the CDK8 module can function independently, adding another layer of complexity to its regulatory roles. researchgate.net Understanding these diverse and context-specific functions is paramount for predicting the therapeutic outcomes of CDK8 inhibition and for designing strategies to harness its full potential while minimizing unintended effects. patsnap.comsinica.edu.tw
Key Research Findings on the Context-Dependent Functions of CDK8:
| Finding | Cellular Context/Pathway | Implication for CDK8 Inhibition |
| CDK8 can act as both a positive and negative regulator of transcription. researchgate.net | General transcription | The effects of CDK8 inhibitors will likely be highly dependent on the specific transcriptional program active in the target cells. |
| CDK8 functions as a coactivator in the p53 transcriptional program. frontiersin.orgfrontiersin.org | p53 pathway | Inhibition could modulate p53-mediated responses, which has implications for cancer therapy. |
| CDK8 enhances β-catenin transcriptional activity in colorectal cancer. mdpi.com | WNT/β-catenin pathway | CDK8 inhibitors may be effective in cancers driven by aberrant Wnt signaling. |
| CDK8 can have tumor-suppressive functions in certain cancer models. mdpi.com | Colon cancer | Highlights the need for careful patient selection to avoid paradoxical effects. |
| The CDK8 module can function independently of the main Mediator complex. researchgate.net | Transcriptional regulation | Suggests that CDK8 may have broader regulatory roles than previously understood. |
Identifying Biomarkers for Response to CDK8 Inhibition
The context-dependent nature of CDK8's function underscores the critical need for biomarkers to guide the clinical application of its inhibitors. patsnap.compatsnap.com Identifying patients who are most likely to benefit from CDK8 inhibition is a key challenge and a major focus of current research. patsnap.com Biomarkers could take various forms, including the expression levels of CDK8 itself, the status of specific signaling pathways, or the presence of particular genetic mutations.
One potential biomarker is the overexpression of CDK8, which has been observed in several cancers, including colorectal, breast, and ovarian cancer, and is often associated with a poorer prognosis. nih.govchemmethod.com In such cases, tumor cells may be particularly dependent on CDK8 activity for their growth and survival, making them more susceptible to its inhibition. patsnap.com
Another important area of biomarker discovery lies in the signaling pathways that are regulated by CDK8. For example, the phosphorylation of STAT1 at serine 727 (STAT1SER727) has been identified as a pharmacodynamic biomarker of CDK8 kinase activity. nih.gov A reduction in phospho-STAT1SER727 levels following treatment with a CDK8 inhibitor can serve as an indicator of target engagement and biological activity. nih.gov Similarly, alterations in the expression of genes regulated by the WNT/β-catenin pathway could also serve as biomarkers, given CDK8's role in this pathway. nih.gov
The cellular response to CDK8 inhibition can also be cell-type specific, providing another avenue for biomarker identification. For instance, in a triple-negative breast cancer cell line, the decrease in cell viability upon CDK8 inhibition was found to be dependent on the increased phosphorylation of STAT3, a response not observed in colon cancer cell lines. mdpi.com This suggests that the status of the STAT3 pathway could be a predictive biomarker for response to CDK8 inhibitors in certain breast cancers. mdpi.com
Furthermore, understanding the molecular mechanisms that link CDK8 to specific cellular phenotypes can aid in biomarker development. The connection between CDK8 inhibition, increased E2F1 protein levels, and STAT3 phosphorylation in some cancer cells presents an opportunity to establish a biomarker for identifying tumors that are likely to respond to CDK8-targeted therapy. mdpi.com
Potential Biomarkers for CDK8 Inhibition:
| Biomarker Category | Specific Example | Rationale |
| Protein Expression | Overexpression of CDK8 | Tumors with high CDK8 levels may be "addicted" to its activity. patsnap.comnih.gov |
| Phosphorylation Status | Phosphorylation of STAT1SER727 | A direct downstream target of CDK8, indicating kinase activity. nih.gov |
| Signaling Pathway Activity | WNT/β-catenin pathway gene expression | CDK8 is a known regulator of this pathway. nih.gov |
| Cell-Specific Responses | STAT3 phosphorylation in TNBC | A differential response that could predict efficacy in specific cancer subtypes. mdpi.com |
Optimizing Combination Therapy Strategies with CDK8-IN-18
Given the complex and interconnected nature of cellular signaling pathways, combination therapies often represent a more effective approach to cancer treatment than single-agent therapies. patsnap.com This is particularly true for targeted agents like CDK8 inhibitors, where combination strategies can help to overcome resistance, enhance efficacy, and broaden the therapeutic window. patsnap.com
One promising area for combination therapy is with immunotherapy. patsnap.com CDK8 inhibition has been shown to enhance the activity of natural killer (NK) cells, a key component of the innate immune system. patsnap.comaacrjournals.org By augmenting NK cell-mediated cytotoxicity, CDK8 inhibitors could potentially increase the effectiveness of immune checkpoint inhibitors, such as anti-PD-1 antibodies. patsnap.comaacrjournals.org The combination of a CDK8/19 inhibitor with a SMAC mimetic has also shown synergistic antitumor effects by enhancing NK cell function. aacrjournals.org
Another rational combination is with conventional chemotherapy. aacrjournals.org Chemotherapy can induce a tumor-promoting paracrine secretory phenotype in cancer cells, which is mediated in part by p21 and CDK8. pnas.org By inhibiting CDK8, it may be possible to suppress these pro-tumorigenic effects and thereby increase the efficacy of chemotherapeutic agents like doxorubicin (B1662922). aacrjournals.orgpnas.org
Targeted therapies also present opportunities for combination with CDK8 inhibitors. In estrogen receptor-positive (ER+) breast cancer, CDK8 inhibition has been shown to suppress estrogen-induced gene transcription and synergize with the ER antagonist fulvestrant (B1683766). aacrjournals.org This suggests that combining a CDK8 inhibitor with endocrine therapy could be a valuable strategy for this patient population. aacrjournals.org Furthermore, in the context of resistance to CDK4/6 inhibitors, which are commonly used in ER+ breast cancer, CDK8/19 inhibitors have shown the potential to prevent the development of resistance. sc.edusc.edu
The rationale for these combinations often lies in the prevention of compensatory signaling mechanisms that can arise in response to single-agent treatment. nih.gov By targeting multiple nodes in a cancer cell's signaling network, combination therapies can create a more robust and durable anti-tumor response.
Potential Combination Therapy Strategies with CDK8 Inhibitors:
| Combination Partner | Rationale | Supporting Evidence |
| Immunotherapy (e.g., anti-PD-1) | Enhance NK cell-mediated anti-tumor immunity. patsnap.comaacrjournals.org | CDK8 inhibition increases NK cell cytotoxicity. aacrjournals.org |
| Chemotherapy (e.g., doxorubicin) | Suppress chemotherapy-induced tumor-promoting paracrine activities. aacrjournals.orgpnas.org | A CDK8 inhibitor augmented the efficacy of doxorubicin in a xenograft model. aacrjournals.org |
| Endocrine Therapy (e.g., fulvestrant) | Synergistic suppression of estrogen-driven cancer growth. aacrjournals.org | CDK8/19 inhibition synergizes with fulvestrant in ER+ breast cancer cells. aacrjournals.org |
| CDK4/6 Inhibitors | Prevent or overcome acquired resistance. sc.edusc.edu | CDK8/19 inhibition can prevent resistance to CDK4/6 inhibitors in breast cancer models. sc.edusc.edu |
| EGFR Inhibitors | Delay or prevent the development of resistance. frontiersin.org | Combination with CDK8/19 inhibitors prevented adaptation to EGFR-targeted drugs. frontiersin.org |
| PARP Inhibitors | Potential for synthetic lethality or enhanced DNA damage response. frontiersin.org | A new direction for tumor treatment. frontiersin.org |
| Radiotherapy | Modulate DNA damage repair pathways. frontiersin.org | CDK8 phosphorylates E2F1, a key player in DNA damage response. frontiersin.org |
Investigating Resistance Mechanisms to CDK8 Inhibitors
As with most targeted therapies, the development of resistance is a significant clinical challenge. patsnap.com Understanding the potential mechanisms by which cancer cells can become resistant to CDK8 inhibitors is crucial for developing strategies to overcome or prevent this resistance. patsnap.com
One potential mechanism of resistance is the activation of compensatory signaling pathways. patsnap.com If a tumor cell can bypass the block imposed by a CDK8 inhibitor by upregulating an alternative signaling pathway, it can continue to proliferate. Investigating these bypass mechanisms will be a key area of research.
Another potential mechanism of resistance could involve mutations in the CDK8 gene itself, which could prevent the inhibitor from binding effectively. While this has not yet been extensively studied for CDK8 inhibitors, it is a common mechanism of resistance for other kinase inhibitors.
Furthermore, the context-dependent nature of CDK8's function suggests that the tumor microenvironment could play a role in resistance. For example, signals from stromal cells or immune cells could potentially alter the transcriptional landscape of cancer cells in a way that reduces their dependence on CDK8.
In acute myeloid leukemia (AML), monocytic differentiation of leukemic cells has been linked to drug resistance. ashpublications.org Interestingly, CDK8 inhibition appears to counteract this resistance mechanism, suggesting a complex interplay between CDK8, differentiation state, and drug sensitivity. ashpublications.org
In some cellular contexts, the loss of CDK8 or its partner Cyclin C can paradoxically confer resistance to other therapies, such as ATR inhibitors. oup.com This occurs through the suppression of transcription-associated replication stress. oup.com While this is not direct resistance to a CDK8 inhibitor, it highlights the complex and sometimes counterintuitive roles of CDK8 in cellular stress responses and the potential for cross-resistance between different classes of drugs.
Exploring Novel Therapeutic Avenues Beyond Cancer
While the primary focus of CDK8 inhibitor development has been in oncology, the diverse biological roles of CDK8 suggest that these compounds may have therapeutic potential in other disease areas as well. mdpi.compatsnap.com
One promising area is in inflammatory and autoimmune diseases. patsnap.com Preclinical studies have shown that CDK8 inhibitors can upregulate the anti-inflammatory cytokine IL-10 and promote the differentiation of regulatory T cells. patsnap.com This suggests that CDK8 inhibition could be a viable therapeutic strategy for conditions such as inflammatory bowel disease and other immune-mediated disorders. patsnap.com
The role of CDK8 in metabolism also presents potential therapeutic opportunities. mdpi.comnih.gov CDK8 is involved in the regulation of glycolytic genes and lipid metabolism. mdpi.comnih.gov This suggests that CDK8 inhibitors could be explored for the treatment of metabolic disorders, although this is a less developed area of research.
Furthermore, CDK8 has been implicated in a variety of other biological processes, including neuronal differentiation, hematopoiesis, and angiogenesis. mdpi.com While still in the early stages of investigation, these findings open up the possibility that CDK8 inhibitors could one day be used to treat a wide range of human diseases beyond cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
